Cas no 91301-66-5 (Cyclobutane-1,3-diamine)
Cyclobutane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutane-1,3-diamine
- 1,3-Cyclobutanediamine
- CYCLOBUTANE-1,3-DIAMINE DIHYDROCHLORIDE
- PS-17342
- DTXSID80621636
- DB-002951
- PS-17344
- EN300-149645
- PB39058
- 1,3-DIAMINOCYCLOBUTANE
- (1S,3S)-cyclobutane-1,3-diamine
- MFCD09030651
- AKOS015907123
- 91301-66-5
- PB10638
- CS-0049638
- PB38862
- trans-Cyclobutane-1,3-diamine diHCl
- AKOS006238338
- EN300-313941
- CIS-1,3-CYCLOBUTANEDIAMINE
- SB20139
- EN300-4377683
- 1363382-21-1
- P12910
- CS-0057332
- 1350753-06-8
- (1R,3R)-cyclobutane-1,3-diamine
- trans-Cyclobutane-1,3-diamine
- TRANS-1,3-CYCLOBUTANEDIAMINE
- cis-Cyclobutane-1,3-diamine
- SB20141
- CS-0047839
- MFCD22566169
-
- MDL: MFCD18089841
- Inchi: 1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
- InChI Key: UYLSVYARXBFEKV-UHFFFAOYSA-N
- SMILES: NC1CC(N)C1
Computed Properties
- Exact Mass: 86.084
- Monoisotopic Mass: 86.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 37.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1
- Topological Polar Surface Area: 52A^2
Experimental Properties
- Density: 1.000
- Boiling Point: 156 ºC
- Flash Point: 53 ºC
Cyclobutane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2119-5g |
CYCLOBUTANE-1,3-DIAMINE |
91301-66-5 | 95% | 5g |
$1687 | 2023-09-07 | |
| ChemScence | CS-0049638-1g |
Cyclobutane-1,3-diamine |
91301-66-5 | 1g |
$1625.0 | 2022-04-26 | ||
| ChemScence | CS-0049638-5g |
Cyclobutane-1,3-diamine |
91301-66-5 | 5g |
$3480.0 | 2022-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C11439-1g |
1,3-Cyclobutanediamine - C11439 |
91301-66-5 | 1g |
11970CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C11439-5g |
1,3-Cyclobutanediamine - C11439 |
91301-66-5 | 5g |
40470CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C11439-10g |
1,3-Cyclobutanediamine - C11439 |
91301-66-5 | 10g |
61987CNY | 2021-05-07 | ||
| eNovation Chemicals LLC | D498520-500MG |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 500mg |
$170 | 2024-07-21 | |
| eNovation Chemicals LLC | D498520-1G |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 1g |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | D498520-5G |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 5g |
$830 | 2024-07-21 | |
| eNovation Chemicals LLC | D498520-10G |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 10g |
$1270 | 2024-07-21 |
Cyclobutane-1,3-diamine Suppliers
Cyclobutane-1,3-diamine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Cyclobutane-1,3-diamine
Cyclobutane-1,3-diamine (CAS No. 91301-66-5): A Comprehensive Overview
Cyclobutane-1,3-diamine, also known by its CAS number 91301-66-5, is a unique organic compound with significant applications in various fields of chemistry. This compound is a four-membered ring structure containing two amine groups at the 1 and 3 positions, making it a valuable molecule in both academic research and industrial applications. The cyclobutane ring system is known for its strain energy, which contributes to its reactivity and potential for use in diverse chemical reactions.
The cyclobutane-1,3-diamine structure has been extensively studied due to its ability to participate in various chemical transformations. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential applications in gas storage, catalysis, and sensing technologies. The strained nature of the cyclobutane ring makes it an ideal candidate for these applications, as it can undergo ring-opening reactions under specific conditions.
One of the most notable advancements involving cyclobutane-1,3-diamine is its use in the development of novel pharmaceutical compounds. Researchers have explored its ability to act as a building block for bioactive molecules with potential therapeutic properties. For instance, derivatives of this compound have shown promise in targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability to modify the cyclobutane ring and the amine groups provides chemists with a high degree of flexibility in designing molecules with desired biological activities.
In addition to its role in drug discovery, cyclobutane-1,3-diamine has also found applications in polymer chemistry. The compound can be used as a monomer or crosslinking agent in the synthesis of polymeric materials with tailored properties. Recent research has focused on its use in creating stimuli-responsive polymers that can change their properties in response to external conditions such as temperature or pH. These materials have potential applications in drug delivery systems and smart textiles.
The synthesis of cyclobutane-1,3-diamine has been a topic of interest for chemists due to the challenges posed by the strained cyclobutane ring. Traditional methods involve multi-step processes that often require harsh reaction conditions. However, recent advancements have led to the development of more efficient and environmentally friendly synthesis routes. For example, researchers have reported the use of transition metal catalysts to facilitate the formation of the cyclobutane ring under mild conditions. These innovations not only improve the scalability of production but also reduce the environmental impact associated with traditional synthetic methods.
The study of cyclobutane-1,3-diamine has also contributed to our understanding of fundamental chemical principles. Its reactivity patterns provide insights into how strained ring systems behave in different chemical environments. For instance, experiments have shown that the compound exhibits unique reactivity when subjected to electrophilic substitution or nucleophilic attack. These findings have implications for the design of new chemical reactions and synthetic pathways.
From an industrial perspective, cyclobutane-1,3-diamine is increasingly being recognized for its potential in sustainable chemistry. Its ability to participate in catalytic cycles and serve as a building block for eco-friendly materials aligns with global efforts to develop greener chemical processes. Researchers are actively exploring ways to integrate this compound into existing industrial workflows while minimizing waste and energy consumption.
In conclusion, cyclobutane-1,3-diamine (CAS No. 91301-66-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists working on cutting-edge research projects. As advancements continue to be made in synthesis methods and application development, this compound is poised to play an even more significant role in shaping the future of chemistry.
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